4-Pyrrolidin-2-ylpyridine
Overview
Description
4-Pyrrolidin-2-ylpyridine is an organic compound with the molecular formula C9H12N2. It consists of a pyrrolidinyl group attached to the 4-position of a pyridine ring. This compound is a white solid and is known for its basicity, with a pKa of 9.58
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been reported to interact with a variety of biological targets .
Mode of Action
The mode of action of 4-Pyrrolidin-2-ylpyridine involves its interaction with its targets, leading to changes in cellular processes . The specific interactions and resulting changes depend on the nature of the target and the biochemical context.
Biochemical Pathways
Pyrrolidine derivatives have been implicated in a variety of biochemical pathways .
Biochemical Analysis
Biochemical Properties
It is known that the pyrrolidine ring, which is a part of 4-Pyrrolidin-2-ylpyridine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Molecular Mechanism
It has been theoretically optimized using Density Functional Theory . The least HOMO-LUMO gap was obtained for the gas phase, which might give some insights into its chemical activity and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrrolidin-2-ylpyridine typically involves the reaction of pyridine with pyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile, attacking the 4-position of the pyridine ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Pyrrolidin-2-ylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The pyrrolidinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-Pyrrolidin-2-ylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of new pharmaceutical agents.
Industry: The compound is used in the production of materials with specific properties, such as polymers and catalysts
Comparison with Similar Compounds
- 4-Morpholinopyridine
- 4-Pyridinethioamide
- 2-Pyrrolidin-2-ylpyridine
Comparison: 4-Pyrrolidin-2-ylpyridine is unique due to its higher basicity compared to similar compounds like dimethylaminopyridine (pKa = 9.41) . This higher basicity enhances its reactivity and binding affinity in various chemical and biological contexts. Additionally, the presence of the pyrrolidinyl group provides steric and electronic effects that influence the compound’s properties and applications .
Properties
IUPAC Name |
4-pyrrolidin-2-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-9(11-5-1)8-3-6-10-7-4-8/h3-4,6-7,9,11H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGNPIOGJLCICG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378004, DTXSID901305418 | |
Record name | 4-pyrrolidin-2-ylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-4-(2-Pyrrolidinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901305418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130343-15-6, 128562-25-4 | |
Record name | (-)-4-(2-Pyrrolidinyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130343-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-pyrrolidin-2-ylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-4-(2-Pyrrolidinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901305418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(pyrrolidin-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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